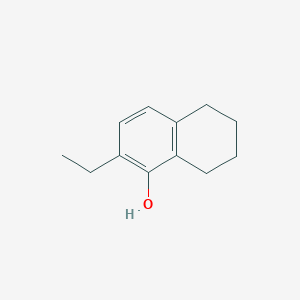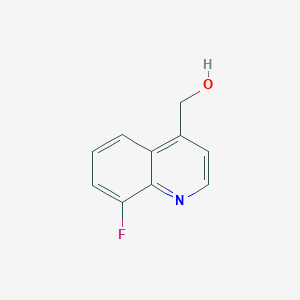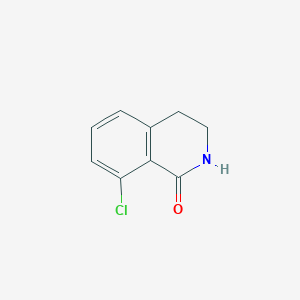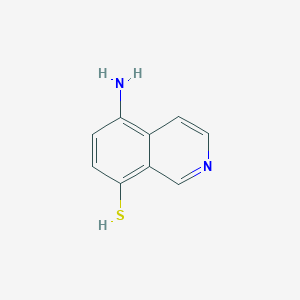
2-Methoxy-3-methyl-3H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Methoxy-3-methyl-3H-purin-6-amine involves the reaction of aniline with 3-methylpurine in the presence of hydrogen gas. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-3-methyl-3H-purin-6-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with altered functional groups.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups into the purine ring.
Aplicaciones Científicas De Investigación
2-Methoxy-3-methyl-3H-purin-6-amine has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other organic compounds and can be used in spectroscopic studies.
Biology: This compound can be used in studies related to nucleic acids and their interactions.
Industry: It can be used in the production of various pharmaceuticals and as a reagent in chemical manufacturing processes
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3-methyl-3H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
3-Methyladenine: Another 6-aminopurine derivative with similar structural features.
6-Amino-3-methylpurine: Shares the purine ring structure with an amino group at position 6.
Uniqueness: 2-Methoxy-3-methyl-3H-purin-6-amine is unique due to the presence of both a methoxy group and a methyl group on the purine ring. This combination of functional groups can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C7H9N5O |
|---|---|
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
2-methoxy-3-methyl-7H-purin-6-imine |
InChI |
InChI=1S/C7H9N5O/c1-12-6-4(9-3-10-6)5(8)11-7(12)13-2/h3,8H,1-2H3,(H,9,10) |
Clave InChI |
MQYORICFFGDTSY-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=N)N=C1OC)NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde](/img/structure/B11910457.png)


![1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11910473.png)
![3-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11910479.png)




![1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11910512.png)
